molecular formula C23H16ClNO B14202860 2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole CAS No. 917988-92-2

2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole

Katalognummer: B14202860
CAS-Nummer: 917988-92-2
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: QEXVWXZAMXFCIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a chlorophenyl group, a diphenyl group, and an oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole typically involves the reaction of 4-chlorobenzaldehyde with diphenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the chlorophenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxazole compounds with hydrogenated functional groups.

    Substitution: Substituted oxazole compounds with various functional groups replacing the chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(4-Chlorophenyl)ethenyl]quinoline
  • 2-[2-(4-Chlorophenyl)ethenyl]-1,3-benzoxazole
  • 4-[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-1-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazine

Uniqueness

2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole is unique due to its specific combination of a chlorophenyl group, a diphenyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific contexts.

Eigenschaften

CAS-Nummer

917988-92-2

Molekularformel

C23H16ClNO

Molekulargewicht

357.8 g/mol

IUPAC-Name

2-[2-(4-chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C23H16ClNO/c24-20-14-11-17(12-15-20)13-16-21-25-22(18-7-3-1-4-8-18)23(26-21)19-9-5-2-6-10-19/h1-16H

InChI-Schlüssel

QEXVWXZAMXFCIC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.